molecular formula C19H13N3O2S2 B2979069 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 356572-06-0

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2979069
CAS No.: 356572-06-0
M. Wt: 379.45
InChI Key: YXFHMCBOGNKSAG-YBEGLDIGSA-N
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Description

(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound designed for antimicrobial research, integrating the indole and 4-thiazolidinone pharmacophores into a single hybrid structure. This molecular design is a recognized strategy in medicinal chemistry to enhance biological activity and combat drug-resistant pathogens . Compounds within this chemical class have demonstrated significant broad-spectrum biological activity in research settings. A very closely related hydroxybenzamide derivative was identified as a lead structure, exhibiting potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria . Research on these hybrids shows they can surpass the activity of standard antibiotics like ampicillin and show particularly strong efficacy against challenging resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, this class of compounds often exhibits potent antifungal activity, outperforming reference agents like bifonazole and ketoconazole . The proposed mechanisms of action, supported by docking studies, likely involve inhibition of bacterial MurB enzyme and fungal CYP51 . Promisingly, the most active analogues in this series have shown low cytotoxicity in vitro against human cell lines, such as HEK-293, indicating a potentially favorable selectivity index for a research compound . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKSOVYDQXLIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound features a thiazolidinone core fused with an indole moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of this compound against various bacterial strains.

1. In Vitro Studies

A significant study reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM, while the minimal bactericidal concentration (MBC) values were between 57.8 and 118.3 μM .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μM)MBC (μM)
Staphylococcus aureus37.957.8
Listeria monocytogenes113.8118.3
Escherichia coli>113.8>118.3
Pseudomonas aeruginosa50.080.0

The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin, making it a promising candidate for further development .

The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell membrane integrity, leading to cell lysis . Additionally, the compound has been shown to inhibit biofilm formation, which is crucial in chronic infections .

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. It has been identified as an inhibitor of several key enzymes involved in cancer progression, including proteases and kinases . The dual action against both microbial infections and cancer cells positions this compound as a versatile therapeutic agent.

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Case Study on MRSA : In a clinical evaluation involving methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant antibacterial activity, contributing to its potential use in treating resistant infections .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively, suggesting its utility in oncological therapies .

Future Directions

Given the promising results regarding its biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Modifications : Investigating how changes in chemical structure might enhance efficacy or reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Antimicrobial Activity

The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives , where modifications to the arylidene or benzamide groups significantly influence bioactivity. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Antimicrobial Profiles
Compound Name / ID Substituents / Modifications MIC (µg/mL or μM) Key Findings Reference
Target Compound (5d) Indole + 4-hydroxybenzamide 37.9–113.8 μM (MIC) Potent against S. aureus; low cytotoxicity (HEK-293)
Compound 4c (S,Z)-series 5-(4-Chlorophenyl)furan + 4-methylpentanoic acid 2 µg/mL (MIC) Active against MRSA and QRSA; non-cytotoxic
Compound 5g 5-Methoxyindole + nicotinamide Not reported High antifungal activity; proposed as a lead compound
Compound 7c 5-Methoxyindole + morpholine Not reported Broad-spectrum activity against bacteria and fungi
(Z)-3-(3-Hydroxyphenyl)-derivative (5b) 3-Hydroxyphenyl + 1-methylindole Not reported Lead candidate for antibacterial/antifungal development
BBQM38 (hexanoic acid derivative) Hexanoic acid chain Not reported Potential improved pharmacokinetics due to carboxylic acid group
Key Observations:
  • Indole vs. Furan Substitutions : The target compound’s indole moiety (5d) confers activity against S. aureus, while furan-substituted analogues (e.g., 4c) show superior potency (MIC = 2 µg/mL) against multidrug-resistant Staphylococcus strains . This suggests that furan derivatives may enhance penetration or target binding in resistant pathogens.
  • Benzamide Modifications : The 4-hydroxybenzamide group in 5d enhances solubility and microbial target engagement compared to unsubstituted benzamide derivatives . Nicotinamide (5g) and morpholine (7c) substitutions further broaden antifungal efficacy .
  • Cytotoxicity: All analogues, including 5d, exhibit low cytotoxicity, indicating that the thiazolidinone core is selectively toxic to microbial cells .

Mechanistic and Target Differences

  • Furan Derivatives (4a-4h): Mechanism remains unknown but hypothesized to interfere with bacterial cell wall synthesis .
  • Morpholine Derivative (7c) : May target fungal ergosterol biosynthesis due to structural similarity to azole antifungals .

Q & A

Q. What synthetic strategies are effective for preparing (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

  • Rhodanine-Indole Conjugation : Reacting rhodanine derivatives with indole-3-carbaldehyde under acidic conditions to form the methylene bridge.
  • Benzamide Substitution : Introducing the benzamide group via nucleophilic acyl substitution or coupling reactions.
  • Purification : Recrystallization from dimethylformamide-ethanol yields pure product (72–86% yield) . Methodological Tip: Monitor reaction progress using TLC and confirm Z-configuration via NOESY NMR to avoid E-isomer byproducts.

Q. What analytical techniques confirm the structural integrity of this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., indole NH at δ 10.93 ppm, thioxothiazolidinone C=S at δ 190–200 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 615.2 [M+H]+^+) validate molecular weight .
  • IR Spectroscopy : Key peaks include C=O (1680–1720 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
  • Cytotoxicity Screening : Assess selectivity via HEK-293 cell viability assays (IC50_{50} > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of its antimicrobial activity?

  • Target Identification : Dock the compound into bacterial DNA gyrase (PDB: 2XCT) or fungal CYP51 (PDB: 5TZ1) to identify key interactions (e.g., hydrogen bonds with Thr165 or hydrophobic contacts with heme) .
  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance binding to active sites, as seen in analog 5g (Z)-N-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide .

Q. What strategies mitigate off-target effects in cancer therapy applications?

  • Selective Topoisomerase Inhibition : Evaluate inhibition of TOPO-I/IIα isoforms using plasmid relaxation assays. Compound 7f showed specificity for TOPO-IIα (IC50_{50} = 1.8 µM) .
  • Prodrug Design : Mask the thioxothiazolidinone moiety with ester groups to reduce non-specific cytotoxicity, as demonstrated in ethyl ester derivatives .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Benzamide Modifications : 4-Hydroxybenzamide (5d) enhances antifungal activity (MIC = 8 µg/mL vs. C. albicans), while 4-nitro groups improve antibacterial potency .
  • Indole Substitutions : 5-Methoxy-indole (5g) increases metabolic stability in hepatic microsomal assays .
  • Thioxothiazolidinone Flexibility : Replacing sulfur with oxygen reduces activity, confirming the critical role of C=S in target binding .

Key Recommendations for Further Research

  • In Vivo Models : Use neutropenic mouse models for invasive candidiasis to assess efficacy .
  • ADMET Profiling : Evaluate plasma protein binding and CYP450 interactions to optimize pharmacokinetics.
  • Combination Therapy : Test synergy with fluconazole or doxorubicin to reduce resistance development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.